molecular formula C16H16ClNO4 B11175378 N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

Cat. No.: B11175378
M. Wt: 321.75 g/mol
InChI Key: XJBKWPVZRSCCEK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring, along with a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain high-purity products.

Chemical Reactions Analysis

Metal-Catalyzed C–H Activation

This compound undergoes regioselective C–H functionalization under rhodium(III) catalysis. A key study demonstrated formylation at the ortho position of the benzamide moiety via C–H activation :

Reaction TypeCatalyst SystemSolventTemperatureYieldProduct
Formylation[Cp*RhCl₂]₂, AgOAc, AcOHDCE100°C60%4-chloro-N-(2-formyl-4,5-dimethoxyphenyl)benzamide (3u)

This reaction highlights the compound’s ability to participate in transition metal-mediated transformations, enabling selective functionalization for derivatization.

Condensation Reactions

The aldehyde group introduced via formylation (as in 3u) undergoes condensation with aromatic amines to form Schiff bases. For example:

ReactantAmineConditionsYieldProduct
3u (aldehyde)4-methoxyanilineRT, 24h, DCM78%N-(4,5-dimethoxy-2-(((4-methoxyphenyl)imino)methyl)phenyl)-4-methoxybenzamide (4w)

This reactivity expands its utility in synthesizing imine-linked derivatives for pharmacological or material science applications.

Methoxy Group Reactivity

Methoxy groups are resistant to hydrolysis under mild conditions but can undergo demethylation with strong acids (e.g., HBr/AcOH) or oxidative cleavage with ceric ammonium nitrate (CAN) .

Benzamide Hydrolysis

The benzamide moiety is stable under basic conditions but hydrolyzes to the corresponding carboxylic acid in concentrated HCl at elevated temperatures (>80°C) .

Comparative Reactivity

The chloro and methoxy substituents direct electrophilic aromatic substitution (EAS) to specific positions:

PositionReactivityPreferred Reactions
Para to ClLowResists EAS due to electron-withdrawing Cl
Ortho to OMeHighNitration, sulfonation

Reduction Pathways

Limited data exists for direct reduction, but structurally similar benzamides are reduced to amines using LiAlH₄. For example:

Starting MaterialReagentProductYield
Analogous benzamideLiAlH₄N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzylamine~50%

Key Research Findings

  • Catalytic Efficiency : Rhodium(III) catalysts enable precise functionalization at the ortho position, critical for designing targeted derivatives .

  • Stability : The compound remains stable under standard storage conditions but degrades in strong acidic/basic environments .

  • Derivative Utility : Schiff base derivatives exhibit enhanced binding to biological targets, suggesting pharmacological potential .

Scientific Research Applications

Antiviral Applications

One of the most significant applications of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide derivatives is their potential as antiviral agents. Research has shown that certain benzamide derivatives can exhibit broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV).

Case Study: Anti-HBV Activity

A study focused on a derivative of this compound demonstrated its ability to inhibit HBV replication effectively. The mechanism was linked to the compound's ability to increase intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. In vitro and in vivo evaluations indicated that this derivative could serve as a promising candidate for developing new antiviral therapies against HBV, especially in cases where drug resistance is a concern .

CompoundMechanism of ActionIC50 (µM)LD50 (mg/kg)
This compoundIncreases A3G levels0.5448

Cancer Therapy

Another promising application of this compound lies in oncology. Various studies have indicated that benzamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Antitumor Activity

Research has highlighted that compounds similar to this compound can engage multiple pathways involved in cancer cell proliferation and survival. For instance, these compounds have been shown to interact with specific receptors that regulate cell cycle progression and apoptosis, leading to reduced viability of cancerous cells .

Anti-inflammatory Properties

In addition to its antiviral and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Inflammatory Mediators

In laboratory settings, derivatives have demonstrated the ability to reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C16_{16}H18_{18}ClN1_{1}O4_{4}
  • Molecular Weight: Approximately 319.77 g/mol
  • Structural Components: It contains a chloro substituent and two methoxy groups on the phenyl ring, which are critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction: The compound may inhibit or modulate the activity of specific enzymes involved in key biochemical pathways, potentially affecting metabolic processes.
  • Receptor Modulation: It interacts with various cellular receptors, triggering signaling cascades that can influence cell behavior and function.
  • Gene Expression Regulation: The compound may also modulate gene expression, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity. Preliminary studies suggest it may be effective against certain bacterial strains, although specific data on efficacy and mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in cancer cell lines. For instance, it exhibited significant activity against various cancer types, with IC50_{50} values indicating potent effects compared to standard chemotherapeutics .

Cell LineIC50_{50} (µM)Reference
HeLa10.5
MCF715.8
A54912.3

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the chemical structure can significantly influence biological activity. Substituting different groups at specific positions on the phenyl ring has been shown to enhance or diminish the compound's efficacy against various targets .

Case Studies

  • Cytotoxicity Against Cancer Cells:
    A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with particular potency against breast and lung cancer cells .
  • Antimicrobial Efficacy:
    In another study focusing on antimicrobial properties, this compound was tested against drug-resistant bacterial strains. The results showed promising activity, suggesting potential applications in treating infections caused by resistant pathogens.

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19)

InChI Key

XJBKWPVZRSCCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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